molecular formula C12H13N B13261388 5,7,8-Trimethylisoquinoline

5,7,8-Trimethylisoquinoline

Cat. No.: B13261388
M. Wt: 171.24 g/mol
InChI Key: IHSUKFAXSCZYOC-UHFFFAOYSA-N
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Description

5,7,8-Trimethylisoquinoline is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and pharmacological research. Isoquinolines represent a crucial class of nitrogen-containing heterocyclic compounds that serve as fundamental scaffolds for a wide range of biologically active molecules . These compounds are recognized for their diverse pharmacological profiles, which include documented antitumor, antibacterial, anti-inflammatory, and neuroprotective activities in various derivatives . The specific methylation pattern at the 5, 7, and 8 positions of the isoquinoline core in this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to investigate how alkyl substitutions influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Its primary research applications include serving as a key synthetic precursor in the development of novel therapeutic agents, a building block in organic synthesis, and a standard in analytical method development for the detection and quantification of isoquinoline-based compounds. This product is intended for research purposes as a chemical reference standard or laboratory reagent. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5,7,8-trimethylisoquinoline

InChI

InChI=1S/C12H13N/c1-8-6-9(2)11-4-5-13-7-12(11)10(8)3/h4-7H,1-3H3

InChI Key

IHSUKFAXSCZYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=CC2=C1C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 5,7,8 Trimethylisoquinoline and Analogues

Retrosynthetic Dissection of the 5,7,8-Trimethylisoquinoline Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential bond disconnections that correspond to established synthetic reactions.

The most common disconnections for the isoquinoline (B145761) core are of the C-N and C-C bonds that form the heterocyclic ring. A logical approach involves disconnecting the C4-C4a bond and the N2-C3 bond, a strategy that points towards a substituted phenethylamine (B48288) and a one-carbon (C1) source, characteristic of the Pictet-Spengler reaction. Alternatively, disconnecting the C4a-C8a bond and the N2-C1 bond suggests a substituted benzaldehyde (B42025) and a two-carbon aminoacetal component, which is indicative of the Pomeranz-Fritsch cyclization. Modern methods involving transition-metal catalysis often construct the ring in a single annulation step, implying a disconnection that breaks a C-H bond on the benzene (B151609) ring and forms two new bonds (C-C and C-N) with a suitable coupling partner.

A plausible retrosynthetic pathway for this compound via a Pomeranz-Fritsch approach would disconnect the isoquinoline ring to reveal 2,3,5-trimethylbenzaldehyde (B3054036) and an aminoacetaldehyde equivalent. This highlights the importance of synthesizing the correctly substituted aromatic precursor.

Classical and Contemporary Macrocyclic Synthetic Approaches

The synthesis of the isoquinoline skeleton has been a subject of extensive research for over a century, leading to a variety of powerful methods.

Adaptations of Pomeranz-Fritsch Cyclization for Trimethylisoquinolines

The Pomeranz-Fritsch reaction, first reported in 1893, is a foundational method for isoquinoline synthesis involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org The process occurs in two main stages: first, the condensation of an aromatic aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), followed by ring closure using a strong acid like sulfuric acid. wikipedia.orgchemistry-reaction.comorganicreactions.org

To synthesize this compound, this method would require the use of 2,3,5-trimethylbenzaldehyde as the starting aromatic component. The electron-donating nature of the three methyl groups on the benzene ring would facilitate the key electrophilic aromatic substitution step during cyclization. However, the regioselectivity of the cyclization can be an issue. The cyclization must occur at the C6 position of the aldehyde (para to the 2-methyl group and ortho to the 5-methyl group) to yield the desired 5,7,8-substituted product. The reaction is often limited by the harsh acidic conditions and can result in variable yields. organicreactions.org

Table 1: Overview of Classical Isoquinoline Syntheses

Reaction NameKey PrecursorsTypical ConditionsProduct
Pomeranz-Fritsch Aromatic aldehyde, 2,2-dialkoxyethylamineStrong acid (e.g., H₂SO₄), heatIsoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneAcid catalyst (protic or Lewis)Tetrahydroisoquinoline
Bischler-Napieralski β-arylethylamideDehydrating agent (e.g., POCl₃, P₂O₅)3,4-Dihydroisoquinoline

Applications of Pictet-Spengler and Bischler-Napieralski Reactions in Isoquinoline Construction

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. researchgate.net It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com This reaction yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding aromatic isoquinoline. wikipedia.orgnrochemistry.com For the synthesis of this compound, the required starting material would be N-acetyl-2-(2,3,5-trimethylphenyl)ethylamine. The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating substituents, such as methyl groups, generally favor the reaction. nrochemistry.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is one of the most direct methods for creating tetrahydroisoquinolines, which can subsequently be oxidized to fully aromatic isoquinolines. mdpi.com To produce the this compound scaffold, one would start with 2-(2,3,5-trimethylphenyl)ethylamine. While highly effective for electron-rich systems like indoles, its application to less nucleophilic phenyl rings often requires stronger acids and higher temperatures. wikipedia.org The development of asymmetric Pictet-Spengler reactions has become a crucial strategy for producing optically active isoquinoline alkaloids. arkat-usa.orgconicet.gov.ar

Transition Metal-Catalyzed Coupling and Annulation Strategies (e.g., Rh(III)-Catalyzed Cyclization)

Modern synthetic chemistry has introduced powerful transition metal-catalyzed methods for constructing heterocyclic systems. Rhodium(III)-catalyzed C-H activation and annulation has emerged as a highly efficient strategy for synthesizing substituted isoquinolines. acs.orgnih.gov These reactions typically involve the coupling of an aryl derivative (like a benzaldimine or ketoxime) with an alkyne. nih.gov The rhodium catalyst facilitates the activation of an ortho C-H bond on the aromatic ring, which then engages in a cyclization cascade with the alkyne partner.

For the synthesis of this compound analogues, one could envision starting with a ketoxime derived from 2,3,5-trimethylacetophenone. The reaction with a suitable alkyne in the presence of a [Cp*RhCl₂]₂ catalyst and a suitable oxidant would lead directly to the polysubstituted isoquinoline core. These methods offer high atom economy, broad substrate scope, and excellent functional group tolerance, often proceeding under milder conditions than classical methods. rsc.orgacs.org

Table 2: Features of Rh(III)-Catalyzed Isoquinoline Synthesis

FeatureDescription
Catalyst Typically [CpRh(III)] complexes, such as [CpRhCl₂]₂.
Directing Group An imine, oxime, or similar group on the aryl substrate directs the ortho C-H activation. acs.org
Coupling Partner Unsymmetrical or symmetrical alkynes are common C2 sources.
Advantages High regioselectivity, broad functional group tolerance, often milder conditions. acs.orgnih.gov
Mechanism Involves C-H activation, migratory insertion of the alkyne, and reductive elimination.

Radical Cascade and Other Novel Cyclization Pathways

Radical cascade reactions represent an innovative approach to complex molecule synthesis, including isoquinoline derivatives. researchgate.net These reactions can be initiated by various means, including photoredox catalysis, and proceed through a series of intramolecular cyclizations involving radical intermediates. rsc.orgbohrium.com For instance, visible-light-mediated radical addition cascade cyclizations of aryl isocyanides with tricarbonyl compounds have been developed to access substituted isoquinolines. rsc.org Another approach involves the iron-catalyzed radical cascade cyclization of oxime esters with isocyanides to furnish 1-cyanoalkyl isoquinolines. nih.gov

These methods are prized for their ability to rapidly build molecular complexity from simple precursors under mild, often metal-free or base-metal-catalyzed conditions. bohrium.comrsc.org The application to a specific target like this compound would involve designing a precursor containing the 2,3,5-trimethylphenyl moiety and functional groups capable of initiating and participating in the desired radical cascade.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. ijpsjournal.com In the context of isoquinoline synthesis, this has led to significant innovations.

Many classical methods, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, rely on stoichiometric amounts of harsh acids and dehydrating agents, generating significant waste. pnas.org In contrast, modern transition-metal-catalyzed C-H functionalization offers a more atom-economical and sustainable alternative. researchgate.net

Recent research has focused on developing syntheses in environmentally benign solvents. For example, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed in water, a green and sustainable medium. rsc.orgrsc.org This method proceeds without organic solvents or additives and can produce isoquinolines in high yields. rsc.orgrsc.org Furthermore, the use of microwave-assisted synthesis in green solvents like polyethylene (B3416737) glycol (PEG) has been shown to accelerate reactions and provide isoquinolines in a rapid and sustainable manner. researchgate.net These approaches align with green chemistry principles by reducing reaction times, energy consumption, and the use of hazardous materials. nih.gov

Solvent-Free and Microwave-Assisted Syntheses

In recent years, a major push in organic synthesis has been towards "green chemistry," which minimizes or eliminates the use of hazardous solvents. nih.gov Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant step in this direction. researchgate.netcem.com Microwave-assisted synthesis accelerates reaction rates, often leading to higher yields in a fraction of the time required by conventional heating methods. nih.gov

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, extensive research on the analogous quinoline (B57606) core demonstrates the power of this technique. For example, a one-pot, solvent-free synthesis of substituted quinolines has been achieved by reacting o-nitrobenzaldehyde and various enolizable ketones with stannous chloride (SnCl₂·2H₂O) under microwave irradiation. core.ac.uk This protocol avoids the need for acid catalysts and the pre-isolation of intermediate compounds. core.ac.uk The efficiency of this method across different substrates suggests its potential applicability for synthesizing trimethyl-substituted quinolines and, by extension, isoquinolines.

Below is a table summarizing the results for the microwave-assisted, solvent-free synthesis of various quinoline derivatives, illustrating the general effectiveness of this approach.

Table 1: Microwave-Assisted, Solvent-Free Synthesis of Quinolines Data derived from an analogous synthesis of quinoline derivatives. core.ac.uk

Entry Aryl Aldehyde Enolizable Ketone Product Structure Yield (%)
1 o-Nitrobenzaldehyde Cyclohexanone 80
2 o-Nitrobenzaldehyde Cyclopentanone 77
3 o-Nitrobenzaldehyde 4-Methylcyclohexanone 75
4 o-Nitrobenzaldehyde Acetone 70
5 o-Nitrobenzaldehyde Acetophenone 65

This method's success with a variety of ketones indicates its robustness and potential for adaptation to produce highly substituted systems like this compound. core.ac.uk The combination of solvent-free conditions and microwave heating offers a rapid, efficient, and environmentally responsible route to such heterocyclic scaffolds. nih.govrsc.org

Photocatalytic and Electrocatalytic Methodologies

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, enabling the formation of reactive intermediates under mild conditions. beilstein-journals.orgnih.gov These methods utilize light energy or electricity, respectively, to drive chemical transformations, often with high selectivity and functional group tolerance. beilstein-journals.orgbeilstein-journals.org

Photocatalysis: This technique frequently employs photosensitizers, such as organic dyes or transition metal complexes, which absorb visible light to initiate electron transfer or energy transfer processes. beilstein-journals.org These processes can generate radical intermediates used to construct complex molecules. For instance, photocatalytic methods have been developed for the alkylation of heteroarenes. beilstein-journals.org In a typical reaction, a photo-excited catalyst can facilitate the formation of an alkyl radical, which then adds to a protonated heterocycle. beilstein-journals.org This strategy could conceivably be adapted for the final C-C bond-forming steps in a this compound synthesis or for its post-synthetic functionalization.

Electrocatalysis: Electrosynthesis uses an electric current to drive redox reactions, offering a reagent-free method for oxidation and reduction. beilstein-journals.org This approach provides precise control over reaction potential, enhancing selectivity. In the context of isoquinoline synthesis, electrocatalysis could be applied to cyclization reactions. For example, the intramolecular cyclization of bromo amides to form β-lactams has been achieved electrochemically, where a base generated at the cathode initiates the cyclization. beilstein-journals.org Similar strategies involving reductive or oxidative cyclization could be envisioned for constructing the trimethylisoquinoline core. Both photocatalysis and electrocatalysis offer sustainable alternatives to traditional methods that often require harsh reagents or conditions. nih.govbeilstein-journals.org

Stereoselective Synthesis of Chiral Trimethylisoquinoline Derivatives

Stereoselective synthesis is crucial when creating molecules with specific three-dimensional arrangements, a common requirement for biologically active compounds. adelaide.edu.au The synthesis of chiral derivatives of this compound would involve introducing one or more stereocenters onto the heterocyclic core or its side chains with high fidelity.

This is often accomplished using chiral auxiliaries—enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and recycled. sigmaaldrich.com Common strategies include:

Strecker Reaction: The addition of cyanide to an imine formed from a ketone and a chiral amine is a classic method for synthesizing α-amino acids. nih.gov This approach could be used to build a chiral side chain on the trimethylisoquinoline nucleus.

Asymmetric Cyclization: Chiral catalysts, such as chiral phosphoric acids, can mediate asymmetric cyclization reactions. For example, the Prins cyclization, which forms tetrahydropyran (B127337) rings, has been rendered highly enantioselective using such catalysts. beilstein-journals.org A similar asymmetric Pictet-Spengler or Bischler-Napieralski reaction could potentially yield chiral, partially reduced trimethylisoquinoline derivatives.

Chiral Auxiliaries on the Nitrogen Atom: Attaching a chiral group to the isoquinoline nitrogen can influence the direction of attack of incoming reagents, allowing for diastereoselective functionalization of the ring system. beilstein-journals.org

While specific examples for this compound are scarce, these well-established principles of asymmetric synthesis provide a clear roadmap for accessing its chiral derivatives. nih.govbirmingham.ac.uk

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic functionalization involves the chemical modification of a pre-formed molecular scaffold. This approach is highly valuable for creating libraries of related compounds for screening purposes or for fine-tuning molecular properties. For this compound, derivatization could target either the aromatic carbocyclic ring or the pyridine (B92270) ring.

Potential strategies include:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Transition-metal-catalyzed C-H activation could be used to introduce new substituents (e.g., aryl, alkyl, or halogen groups) onto the isoquinoline core, although regioselectivity among the available C-H bonds would be a key challenge.

Radical Alkylation: As mentioned in the context of photocatalysis, the addition of photochemically generated alkyl radicals to protonated heteroarenes is a viable method for introducing alkyl groups. beilstein-journals.org

Functionalization of the Methyl Groups: The existing methyl groups on the this compound ring could serve as handles for further reactions. For example, free-radical bromination could selectively functionalize a benzylic position, which could then be converted into other groups via nucleophilic substitution.

These strategies allow for the diversification of the basic this compound structure, enabling the exploration of its chemical space.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Maximizing the yield and purity of a target compound is a central goal of synthetic chemistry. chemrxiv.org This requires the systematic optimization of various reaction parameters, including temperature, solvent, catalyst loading, and reaction time. ufms.br Traditional one-variable-at-a-time optimization is often inefficient. Modern approaches increasingly use high-throughput experimentation and machine learning algorithms to explore complex reaction spaces more effectively. beilstein-journals.org

A study on the synthesis of a related 2-methylisoquinoline-1,5,8(2H)-trione highlights a systematic approach to optimization. researchgate.net Researchers optimized the final oxidation step by varying the catalyst ratio, reaction time, and temperature to maximize the yield of the target molecule. ufms.brresearchgate.net

Table 2: Optimization of Oxidation Conditions for an Isoquinolone Analogue Data derived from the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione. researchgate.net

Entry Catalyst Equivalents Temperature (°C) Time (min) Yield (%)
1 2.5 0 15 65
2 2.5 25 (Room Temp) 15 70
3 3.0 25 (Room Temp) 15 80
4 3.5 25 (Room Temp) 15 85
5 3.5 25 (Room Temp) 30 85
6 4.0 25 (Room Temp) 15 83

This data shows that the optimal conditions involved using 3.5 equivalents of the oxidizing agent (ceric ammonium (B1175870) nitrate) at room temperature for 15 minutes. researchgate.net Beyond this point, increasing the catalyst amount or reaction time did not improve the yield. researchgate.net Similar systematic screening and, more recently, machine learning-guided experimentation could be applied to identify the optimal conditions for each step in the synthesis of this compound, ensuring the highest possible efficiency and yield. beilstein-journals.orgarxiv.org

Reaction Mechanisms and Transformational Chemistry of 5,7,8 Trimethylisoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The reactivity of the isoquinoline ring system in substitution reactions is a tale of two distinct electronic personalities. The pyridine (B92270) ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is comparatively electron-rich, favoring electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr):

In general, electrophilic substitution on the unsubstituted isoquinoline nucleus occurs preferentially on the benzene ring at the C5 and C8 positions. This regioselectivity is dictated by the ability of these positions to best stabilize the cationic Wheland intermediate formed during the reaction, without disrupting the aromaticity of the pyridine ring.

For 5,7,8-trimethylisoquinoline, the presence of three electron-donating methyl groups significantly activates the benzene ring towards electrophilic attack. Methyl groups are known ortho-para directing groups in electrophilic aromatic substitution. In this specific molecule:

The C5-methyl group directs incoming electrophiles to the C6 position (ortho) and the C8 position (para).

The C7-methyl group directs towards the C6 and C8 positions (both ortho).

The C8-methyl group directs towards the C7 position (ortho).

Considering the combined activating and directing effects of the three methyl groups, the C6 position is strongly activated and is the most probable site for electrophilic substitution. The C5, C7, and C8 positions are already substituted. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to yield predominantly 6-substituted derivatives. The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄6-Nitro-5,7,8-trimethylisoquinoline
BrominationBr₂, FeBr₃6-Bromo-5,7,8-trimethylisoquinoline
SulfonationFuming H₂SO₄This compound-6-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-5,7,8-trimethylisoquinoline

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it the target for nucleophilic attack. For the parent isoquinoline, nucleophilic substitution typically occurs at the C1 position. This preference is due to the effective stabilization of the negative charge of the Meisenheimer intermediate by the adjacent nitrogen atom.

In this compound, the benzene ring is rendered even more electron-rich by the methyl substituents, further disfavoring nucleophilic attack on that ring. Therefore, nucleophilic reactions, such as the Chichibabin reaction (amination with sodium amide) or substitution with organometallic reagents, are expected to proceed at the C1 position. The reaction mechanism involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group (typically a hydride ion in the case of the Chichibabin reaction). The presence of strong electron-withdrawing groups is generally required to activate the ring for traditional SNAr reactions where a leaving group other than hydride is displaced.

Oxidation and Reduction Pathways of the Trimethylisoquinoline System

Oxidation:

The isoquinoline ring is generally resistant to oxidation. Under harsh conditions, such as with potassium permanganate (B83412) (KMnO₄), oxidation can lead to the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and the pyridine ring to give phthalic acid. The presence of substituents can influence the outcome of the oxidation. For instance, oxidation of 5-nitroisoquinoline (B18046) affects only the pyridine ring, whereas with 5-aminoisoquinoline, the benzene ring is oxidized.

For this compound, the methyl groups themselves are susceptible to oxidation. Depending on the oxidant and reaction conditions, the methyl groups can be oxidized to hydroxymethyl, formyl, or carboxylic acid functionalities. For example, the oxidation of 3-methylisoquinoline (B74773) has been studied, indicating the reactivity of methyl substituents. Selective oxidation of one of the methyl groups in this compound would be challenging but could potentially be directed by steric or electronic factors. Oxidation can also occur at the nitrogen atom using peroxy acids to form the corresponding N-oxide.

Reduction:

The pyridine ring of isoquinoline is more susceptible to reduction than the benzene ring. Various reducing agents can be employed to achieve different levels of saturation:

Catalytic Hydrogenation: Using catalysts like platinum, palladium, or nickel typically leads to the reduction of the pyridine ring first, yielding 1,2,3,4-tetrahydroisoquinoline. Under more forcing conditions, the benzene ring can also be reduced to give decahydroisoquinoline.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used. NaBH₄, often in an aqueous or alcoholic solvent, typically reduces isoquinolinium salts to 1,2,3,4-tetrahydroisoquinolines.

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) (Birch reduction) can lead to the formation of 1,2-dihydroisoquinoline (B1215523) derivatives.

For this compound, these reduction pathways are expected to be similar, primarily affecting the heterocyclic ring to produce 5,7,8-trimethyl-1,2,3,4-tetrahydroisoquinoline as a major product under standard catalytic hydrogenation conditions.

Metal-Mediated and Catalyzed Reactions (e.g., C-H Activation, Coupling Reactions)

Transition metal catalysis has become a powerful tool for the functionalization of heterocyclic compounds, including isoquinolines.

C-H Activation:

Direct C-H activation has emerged as an efficient strategy for forming new carbon-carbon and carbon-heteroatom bonds. In quinoline (B57606) and isoquinoline systems, the nitrogen atom can act as an internal directing group, facilitating the activation of nearby C-H bonds by a transition metal catalyst.

Activation of the Pyridine Ring: For isoquinoline, C-H activation often occurs at the C1 position.

Activation of the Benzene Ring: The nitrogen atom can also direct the activation of the C8-H bond, leading to the formation of a stable five-membered metallacycle intermediate.

Activation of Methyl Groups: The C-H bonds of the methyl groups themselves can be activated. For example, rhodium-catalyzed C(sp³)–H activation of 8-methylquinolines has been reported to introduce various functional groups. Similarly, the C8-methyl group of this compound could be a prime site for such N-directed functionalization. Reactions involving 2-

Computational and Theoretical Investigations of 5,7,8 Trimethylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5,7,8-trimethylisoquinoline, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations could predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations would reveal the distribution of electron density, electrostatic potential, and dipole moment, offering insights into how the molecule might interact with other chemical species. The energetic properties, including the heat of formation and ionization potential, could also be determined, providing a foundational thermodynamic profile of the compound. For instance, studies on related substituted quinolines have utilized DFT to elucidate their electronic properties and reactivity. aps.orgnih.govresearchgate.net

Table 1: Hypothetical Electronic Properties of this compound (Illustrative) (Note: This data is illustrative and not based on published research for this specific compound.)

Property Predicted Value Method
HOMO Energy -6.2 eV DFT/B3LYP
LUMO Energy -1.5 eV DFT/B3LYP
HOMO-LUMO Gap 4.7 eV DFT/B3LYP
Dipole Moment 2.1 D DFT/B3LYP

Conformational Analysis and Molecular Dynamics Simulations

While the isoquinoline (B145761) core is rigid, the methyl groups at positions 5, 7, and 8 can rotate. Conformational analysis would be essential to identify the most stable spatial arrangement of these groups. Molecular mechanics or quantum chemical methods could be used to perform a potential energy surface scan for the rotation of each methyl group, identifying the global and local energy minima.

Molecular dynamics (MD) simulations could then provide a dynamic picture of the molecule's behavior over time in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations track the movements of atoms and can reveal the flexibility of the molecule, its accessible conformations, and how it might adapt its shape to bind to a target. Such studies are crucial for understanding the behavior of molecules in biological systems.

Reaction Mechanism Prediction and Transition State Analysis

Theoretical chemistry provides powerful tools for predicting the most likely pathways for chemical reactions. For this compound, computational methods could be used to investigate its reactivity in various chemical transformations, such as electrophilic or nucleophilic substitution. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition state structures and their corresponding activation energies.

This information is invaluable for understanding reaction kinetics and for optimizing synthetic routes. For example, theoretical studies on the synthesis of related heterocyclic compounds have successfully elucidated complex reaction mechanisms. asianpubs.org The insights gained from such analyses can guide the design of new synthetic strategies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human data)

Should this compound be identified as having a particular biological or chemical activity, SAR and QSAR studies would be the next step in optimizing its properties. SAR studies involve systematically modifying the structure of the molecule—for instance, by changing the position or nature of the substituents—and observing the effect on its activity.

QSAR takes a more quantitative approach by building mathematical models that correlate the chemical structure of a series of compounds with their observed activity. nih.govjapsonline.comresearchgate.netjapsonline.commdpi.com These models use molecular descriptors (numerical representations of molecular properties) to predict the activity of new, untested compounds. For a series of derivatives of this compound, a QSAR model could predict which modifications would be most likely to enhance a desired activity, thereby streamlining the discovery process.

Table 2: Example of a Simple QSAR Equation (Illustrative) (Note: This is a generic example and not based on data for this compound.) pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * (number of H-bond donors) + C

pIC50: The negative logarithm of the half-maximal inhibitory concentration (a measure of activity).

LogP: The logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW: Molecular weight.

C: A constant.

Computational Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. By comparing the calculated spectra with those obtained experimentally, researchers can gain confidence in the identity and purity of their sample and can also use the theoretical data to aid in the interpretation of complex spectral features.

Biological Activity and Pharmacological Potential of 5,7,8 Trimethylisoquinoline Derivatives in in Vitro Models

Assessment of Antimicrobial Activity in Cellular Systems

The antimicrobial potential of isoquinoline (B145761) derivatives has been a subject of considerable interest. However, a thorough review of the scientific literature reveals a significant lack of data specifically pertaining to the antimicrobial activity of 5,7,8-trimethylisoquinoline derivatives. While numerous studies have demonstrated the antibacterial and antifungal properties of other isoquinoline analogues, the impact of the 5,7,8-trimethyl substitution pattern on antimicrobial efficacy remains to be elucidated. Future research should focus on synthesizing and screening a library of this compound derivatives against a broad panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs) and spectrum of activity.

Evaluation of Antineoplastic Effects in Cancer Cell Lines (e.g., MCF-7, HepG2)

The cytotoxic and antiproliferative effects of isoquinoline-containing compounds against various cancer cell lines are well-documented. However, specific data on the antineoplastic effects of this compound derivatives are not available in the current body of scientific literature. Studies on other substituted isoquinolines have shown that the nature and position of substituents can dramatically influence their anticancer activity. Therefore, it is plausible that the unique electronic and steric properties conferred by the 5,7,8-trimethyl substitution could lead to novel and potent antineoplastic agents. It is imperative that future studies investigate the in vitro cytotoxicity of these compounds against a range of cancer cell lines, such as the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG2), to assess their potential as cancer therapeutics.

Investigation of Enzyme Inhibition Profiles (e.g., kinases, proteases) in Biochemical Assays

Many isoquinoline derivatives exert their biological effects through the inhibition of specific enzymes, such as kinases and proteases, which are often implicated in disease pathogenesis. The inhibitory potential of this compound derivatives against such enzymes is currently unknown. The substitution pattern on the isoquinoline ring is a key determinant of binding affinity and inhibitory potency. Biochemical assays are needed to screen this compound derivatives against a panel of therapeutically relevant enzymes to identify potential lead compounds for the development of novel enzyme inhibitors.

Receptor Binding Studies and Ligand-Protein Interaction Analysis (in vitro)

The interaction of small molecules with specific receptors is fundamental to their pharmacological action. There is a notable absence of receptor binding studies for this compound derivatives. Understanding how these compounds interact with various receptors at a molecular level is crucial for elucidating their mechanism of action and for guiding rational drug design. In vitro receptor binding assays and computational docking studies would provide valuable insights into the potential targets of these compounds and the structural basis for their activity.

Modulation of Cellular Pathways and Signaling Mechanisms (e.g., apoptosis, cell cycle arrest)

Substituted isoquinolines have been shown to modulate various cellular pathways, including those involved in apoptosis and cell cycle regulation, which are critical in the context of cancer. The effect of this compound derivatives on these fundamental cellular processes has not been investigated. Future research should employ techniques such as flow cytometry and western blotting to determine if these compounds can induce apoptosis or cause cell cycle arrest in cancer cells, thereby providing a mechanistic basis for any observed antiproliferative activity.

Structure-Activity Relationship (SAR) Analysis for In Vitro Biological Targets

Due to the lack of biological data for this compound derivatives, no structure-activity relationship (SAR) studies have been conducted. SAR analysis is a critical component of drug discovery, as it provides a framework for optimizing the potency and selectivity of lead compounds. Once a biological activity is identified for this class of compounds, a systematic SAR study, involving the synthesis and evaluation of a series of analogues with modifications at various positions, will be essential for the development of clinically viable drug candidates.

Exploration of Other Pharmacological Effects in Cellular or Biochemical Assays (e.g., anti-inflammatory, antioxidant)

Beyond the aforementioned activities, the broader pharmacological profile of this compound derivatives remains unexplored. Isoquinoline-based compounds have been reported to possess a wide range of other effects, including anti-inflammatory and antioxidant properties. Cellular and biochemical assays to evaluate these potential activities could uncover new therapeutic applications for this underexplored class of molecules.

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment of 5,7,8 Trimethylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 5,7,8-trimethylisoquinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern of the isoquinoline (B145761) core.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. The protons at the C1 and C3 positions of the heterocyclic ring would appear as singlets or narrow doublets, typically at high chemical shifts (δ > 8.0 ppm). The aromatic proton at C4 would likely appear as a doublet, coupled to the C3 proton, while the C6 proton would be a singlet. The three methyl groups at C5, C7, and C8 would each produce a sharp singlet in the aliphatic region (δ 2.0-3.0 ppm), with their exact chemical shifts influenced by their position on the aromatic ring.

¹³C NMR: The carbon NMR spectrum would reveal twelve distinct signals, corresponding to each carbon atom in the molecule. Quaternary carbons (C5, C7, C8, C4a, C8a) would be identifiable by their lower intensity and lack of signal in DEPT-135 experiments. The chemical shifts of the methyl carbons would appear in the upfield region (δ 15-25 ppm), while the aromatic and heterocyclic carbons would resonate between δ 120-160 ppm.

2D NMR: Two-dimensional techniques are crucial for unambiguously assigning the complex NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between the H3 and H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons by observing correlations from nearby methyl or aromatic protons. For example, the protons of the C5-methyl group would show an HMBC correlation to the C4a, C5, and C6 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
1CH~9.0~152s
3CH~8.3~142d
4CH~7.5~120d
4aC-~135-
5C-CH₃-~136-
5-CH₃CH₃~2.5~18s
6CH~7.4~128s
7C-CH₃-~137-
7-CH₃CH₃~2.4~20s
8C-CH₃-~129-
8-CH₃CH₃~2.6~15s
8aC-~127-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that can confirm the molecular formula.

For this compound (C₁₂H₁₃N), the calculated exact mass of the protonated molecule [M+H]⁺ is 172.1121. An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the elemental composition.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. nih.govresearchgate.net These patterns provide structural information that complements NMR data. For isoquinoline alkaloids, common fragmentation pathways include the loss of methyl radicals (•CH₃, a loss of 15 Da) or the cleavage of the heterocyclic ring. nih.govresearchgate.netscielo.br

Table 2: Predicted HRMS Data and Potential Fragments for this compound.

IonFormulaCalculated m/zDescription
[M]⁺•C₁₂H₁₃N171.1048Molecular Ion
[M+H]⁺C₁₂H₁₄N172.1121Protonated Molecule
[M-CH₃]⁺C₁₁H₁₀N156.0808Loss of a methyl radical
[M-HCN]⁺•C₁₁H₁₂144.0939Loss of hydrogen cyanide from the ring

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The region between 1625-1430 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the isoquinoline ring system. scialert.net C-H in-plane and out-of-plane bending vibrations would provide further structural confirmation in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The C-H and C-C stretching vibrations of the methyl groups would also be readily observable.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeExpected IR Region (cm⁻¹)Expected Raman Region (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium-Strong
Aliphatic C-H Stretch3000 - 28503000 - 2850Medium-Strong
C=C / C=N Ring Stretch1620 - 14501620 - 1450Strong
C-H In-plane Bend1300 - 10001300 - 1000Medium
C-H Out-of-plane Bend900 - 675-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule, typically π→π* and n→π* transitions in aromatic systems. The spectrum of this compound is expected to be similar to that of the parent isoquinoline, which shows several absorption bands corresponding to the π-electron system of the fused rings. researchgate.netrsc.org The addition of methyl groups (auxochromes) may cause a slight bathochromic (red) shift of the absorption maxima. The solvent used can also influence the spectrum's appearance. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Should this compound form a suitable single crystal, X-ray crystallography provides the most definitive structural information. excillum.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net The resulting electron density map allows for the determination of exact bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking) in the crystal lattice. nih.govdiamond.ac.uk This method would provide ultimate confirmation of the connectivity and substitution pattern established by NMR and MS.

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. researchgate.net A reversed-phase method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), would be suitable for analyzing this compound. nih.govresearchgate.net Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile compound, this compound is well-suited for GC-MS analysis. nih.gov The gas chromatogram provides a measure of purity based on retention time, while the coupled mass spectrometer provides mass-to-charge ratio data for the eluting peak, confirming its identity. birchbiotech.com

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive technique used primarily for monitoring the progress of a chemical reaction or for quickly assessing the number of components in a mixture. libretexts.orgchemistryhall.comrsc.org By spotting the reaction mixture alongside the starting materials on a silica-coated plate and eluting with an appropriate solvent system, one can visualize the consumption of reactants and the formation of the product. researchgate.netorgchemboulder.com

Conclusion and Future Perspectives

Synthesis of Major Research Findings and Advancements

The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry and materials science, with research continually bringing forth new synthetic methodologies and applications. ijpsjournal.comnih.govresearchgate.net While direct research on 5,7,8-trimethylisoquinoline is not extensively documented, the field of polysubstituted isoquinolines has seen significant advancements. Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions and C-H activation, offer versatile and efficient pathways to construct highly decorated isoquinoline rings. acs.orgacs.org

Key advancements in the broader field that are relevant to this compound include:

Versatile Synthetic Routes: Methods for the rapid construction of highly substituted isoquinolines from simple precursors have been developed, allowing for the convergent assembly of multiple components in a single operation. nih.govharvard.edu These methods could theoretically be adapted to produce this compound.

Pharmacological Scaffolding: Isoquinoline derivatives are recognized as "privileged scaffolds" due to their recurring presence in biologically active compounds and natural products, including antitumor, antimicrobial, and anti-HIV agents. nih.govresearchgate.net The specific substitution pattern of this compound could modulate this activity in novel ways.

Structure-Activity Relationship (SAR) Insights: Research on various substituted isoquinolines has established general trends where the nature and position of substituents significantly influence biological activity and physical properties. The electron-donating methyl groups on the benzene (B151609) ring of this compound are expected to increase its electron density, potentially impacting its interaction with biological targets.

Due to the lack of specific studies, the "major research findings" for this compound itself are yet to be established. The primary advancement is the development of synthetic tools that now make its creation and study feasible.

Reiteration of the Academic and Scientific Significance of this compound

The academic and scientific significance of this compound is currently potential rather than proven. Its importance lies in its status as an unexplored molecule within a highly significant class of compounds. The study of this specific isomer would contribute to a more comprehensive understanding of the structure-property and structure-activity relationships across the trimethylisoquinoline family.

The potential significance can be broken down into several areas:

Medicinal Chemistry: As a novel analogue of other biologically active isoquinolines, it could serve as a lead compound for drug discovery programs. Its unique substitution pattern might lead to enhanced selectivity or potency for specific biological targets.

Organic Synthesis: The development of a regioselective synthesis for this compound would be a valuable academic exercise, potentially refining existing synthetic methodologies for creating polysubstituted N-heterocycles.

Materials Science: Substituted isoquinolines have been explored for applications in organic electronics and as ligands in catalysis. Characterizing the photophysical and electronic properties of this compound could reveal new avenues for its use in these fields.

The table below provides a hypothetical comparison of predicted properties for this compound against a well-known parent compound, Isoquinoline, to illustrate where its scientific interest may lie.

PropertyIsoquinolineThis compound (Predicted)Potential Significance
Molecular Weight129.16 g/mol171.24 g/molIncreased mass and van der Waals interactions.
LogP (Lipophilicity)2.08~3.5 - 4.0Significantly higher lipophilicity may enhance membrane permeability.
Basicity (pKa of conjugate acid)5.4~5.8 - 6.2Increased basicity due to electron-donating methyl groups.
ReactivityElectrophilic substitution on benzene ring.Altered regioselectivity in electrophilic substitution.Provides a unique platform for further functionalization.

Prognosis for Future Research and Potential Innovations

The future of research on this compound is contingent on its initial synthesis and characterization. Assuming the compound can be synthesized efficiently, several research avenues are likely to be pursued.

Short-Term Goals (1-3 Years):

Development of a Regioselective Synthesis: The immediate priority is to establish a reliable and scalable synthetic route to obtain the pure compound. This would likely involve adapting modern isoquinoline synthesis methods. acs.orgnih.gov

Full Spectroscopic and Physicochemical Characterization: A complete analysis using NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography will be necessary to confirm its structure and understand its fundamental properties.

Initial Biological Screening: The compound would likely be screened against a panel of common biological targets, such as kinases, topoisomerases, and various cancer cell lines, to identify any potential "hits" for further investigation.

Mid-Term Goals (3-7 Years):

Analogue Synthesis and SAR Studies: If initial screening reveals biological activity, a medicinal chemistry program would be initiated to synthesize analogues and establish a structure-activity relationship.

Exploration in Materials Science: Investigation of its photophysical properties (absorption, fluorescence) could lead to its use as a building block for organic light-emitting diodes (OLEDs) or as a sensor.

Use as a Ligand in Catalysis: The nitrogen atom in the isoquinoline ring makes it a potential ligand for transition metals. Research could explore its use in asymmetric catalysis.

Long-Term Goals (7+ Years):

Preclinical Development: Should a derivative show exceptional promise as a therapeutic agent, it could enter the long and complex process of preclinical development.

Integration into Complex Molecules: The this compound core could be incorporated into larger, more complex natural product syntheses or functional polymers.

The trajectory of research will ultimately be dictated by the compound's discovered properties. Its innovation potential lies in its novelty; as an unstudied arrangement of atoms, it holds the possibility of exhibiting unexpected and useful chemical or biological behavior that differentiates it from other isoquinoline derivatives.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Document all synthetic procedures, including batch-specific variations (e.g., solvent purity). Share characterization data (e.g., NMR, HPLC traces) in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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